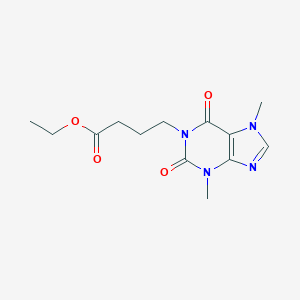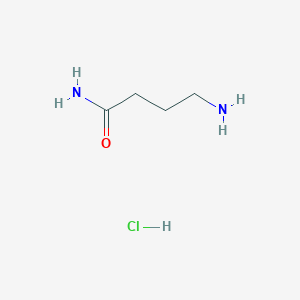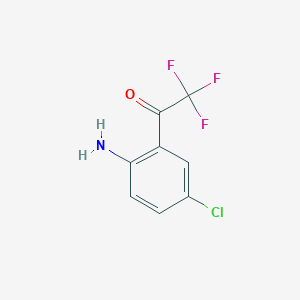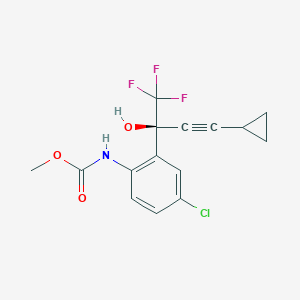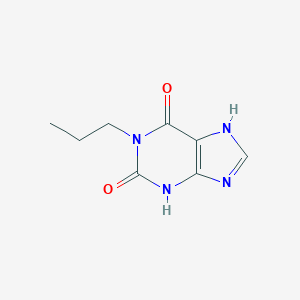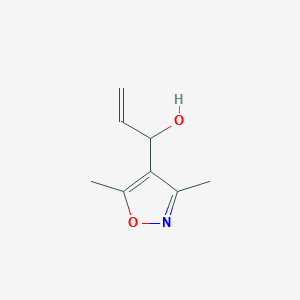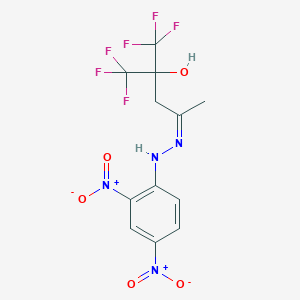
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone, also known as TTFD, is a chemical compound that has been widely used in scientific research. TTFD is a derivative of 2,4-dinitrophenylhydrazine and is often used as a reagent in the analysis of carbonyl compounds. In
Wirkmechanismus
The mechanism of action of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone involves the formation of a hydrazone derivative with carbonyl compounds. The reaction proceeds through the nucleophilic addition of the hydrazine group of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone to the carbonyl group of the target compound. This is followed by the elimination of water, which results in the formation of a stable hydrazone derivative.
Biochemische Und Physiologische Effekte
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that does not react with biological molecules. However, it should be handled with care as it is a toxic compound and can cause skin irritation and respiratory problems if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is its high selectivity towards carbonyl compounds. It forms stable derivatives with ketones and aldehydes, which can be easily analyzed using spectroscopic techniques. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is also relatively easy to synthesize and is commercially available.
However, 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone has some limitations for lab experiments. It is a toxic compound that should be handled with care. It can also react with other functional groups in the target compound, which can result in the formation of unwanted by-products. In addition, 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is not suitable for the analysis of carbonyl compounds that are present in low concentrations.
Zukünftige Richtungen
There are several future directions for the use of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone in scientific research. One potential application is in the analysis of carbonyl compounds in complex mixtures, such as biological fluids or environmental samples. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone could be used in combination with other reagents to improve the selectivity and sensitivity of the analysis.
Another potential application is in the development of new hydrazone derivatives for the analysis of other functional groups. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone could serve as a starting material for the synthesis of new hydrazone derivatives with improved selectivity and sensitivity towards other functional groups.
Conclusion:
In conclusion, 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is a useful reagent for the analysis of carbonyl compounds in scientific research. It is relatively easy to synthesize and has high selectivity towards ketones and aldehydes. However, it should be handled with care as it is a toxic compound. There are several future directions for the use of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone in scientific research, including the analysis of carbonyl compounds in complex mixtures and the development of new hydrazone derivatives for the analysis of other functional groups.
Synthesemethoden
The synthesis of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone involves the reaction of 5,5,5-trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone by the elimination of water. The yield of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone can be improved by using a higher concentration of the reactants and by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone has been widely used in scientific research as a reagent for the analysis of carbonyl compounds. It is particularly useful in the analysis of ketones and aldehydes, as it forms a stable and highly colored derivative with these compounds. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone has also been used in the analysis of steroids, amino acids, and other organic compounds.
Eigenschaften
CAS-Nummer |
101931-72-0 |
|---|---|
Produktname |
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone |
Molekularformel |
C12H10F6N4O5 |
Molekulargewicht |
404.22 g/mol |
IUPAC-Name |
(4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]-1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol |
InChI |
InChI=1S/C12H10F6N4O5/c1-6(5-10(23,11(13,14)15)12(16,17)18)19-20-8-3-2-7(21(24)25)4-9(8)22(26)27/h2-4,20,23H,5H2,1H3/b19-6- |
InChI-Schlüssel |
ROFRLYREHGHRDM-SWNXQHNESA-N |
Isomerische SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(C(F)(F)F)(C(F)(F)F)O |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(C(F)(F)F)(C(F)(F)F)O |
Kanonische SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(C(F)(F)F)(C(F)(F)F)O |
Synonyme |
5,5,5-Trifluoro-4-(trifluoromethyl)-4-hydroxy-2-pentanone 2,4-dinitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




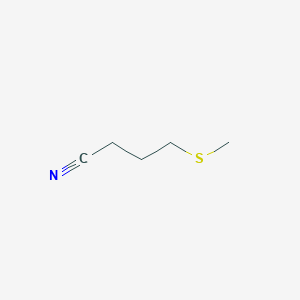

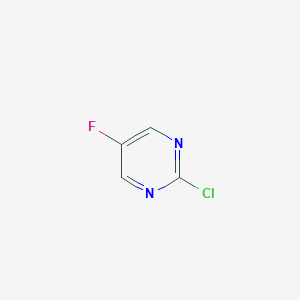
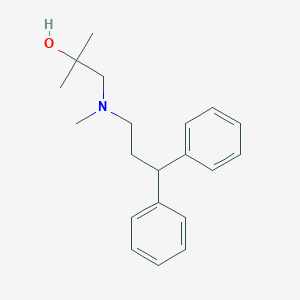
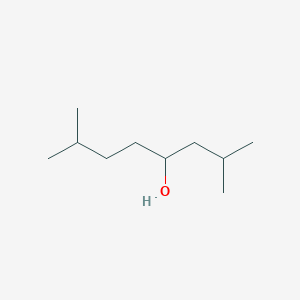
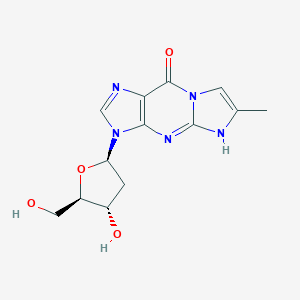
![2-[(Acetyloxy)methoxy]ethyl acetate](/img/structure/B20145.png)
